2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride
Description
2-tert-Butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at the 2-position and a carboxylic acid moiety at the 6-position, neutralized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-11(2,3)8-6-14-9(12-8)5-4-7(13-14)10(15)16;/h4-6H,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZZUBDLDKWXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
-
Starting Material : 3,6-Dichloropyridazine.
-
Reagent : Aqueous ammonia (28–30% w/w).
-
Conditions : 130°C, 12–24 hours in a sealed reactor.
Key Insight : The chlorine at position 3 is selectively replaced by an amino group due to steric and electronic factors, leaving position 6 intact for subsequent functionalization.
Preparation of α-Bromo-tert-butylketone
α-Bromo-tert-butylketone is synthesized via bromination of tert-butyl methyl ketone.
Bromination Protocol
-
Reagent : Pyridinium tribromide (1.2 equiv.) in dichloromethane.
-
Conditions : 0°C to room temperature, 2 hours.
Challenges : Steric hindrance from the tert-butyl group reduces bromination efficiency. Optimization with excess reagent or prolonged reaction time marginally improves yields.
Construction of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is formed via condensation of 3-amino-6-chloropyridazine and α-bromo-tert-butylketone.
Condensation Reaction
-
Base : Sodium bicarbonate (2.0 equiv.).
-
Solvent : Ethanol/water (4:1 v/v).
-
Conditions : 80°C, 6 hours.
Mechanistic Insight : The reaction proceeds through alkylation of the amino group, followed by cyclodehydration. The chloro substituent at position 6 remains unaffected, enabling downstream modifications.
Functionalization at Position 6
The 6-chloro substituent is replaced with a carboxylic acid group via a two-step process:
Step 1: Substitution with Cyanide
Step 2: Hydrolysis of Nitrile to Carboxylic Acid
Critical Finding : Hydrolysis in HCl concurrently protonates the carboxylic acid, forming the hydrochloride salt.
Optimization and Scale-Up Considerations
Table 1: Reaction Optimization for Nitrile Hydrolysis
Scale-Up Challenge : Prolonged heating at high HCl concentrations risks decarboxylation. Gradual addition of HCl and temperature control mitigate this.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study highlighted the role of these compounds as inhibitors of adaptor-associated kinase 1 (AAK1), which is implicated in cancer cell proliferation and survival .
Antimycobacterial Properties
The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. A study involving various substituted amides derived from pyrazine-2-carboxylic acids demonstrated that some derivatives showed significant inhibition rates against the bacteria, suggesting potential applications in tuberculosis treatment .
Inhibition of Photosynthesis
Another area of research involves the compound's ability to inhibit photosynthesis in certain algae and plants. The structure-activity relationship studies have shown that modifications to the imidazo-pyridazine framework can enhance this inhibitory effect, which could be useful in developing herbicides or algicides .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis and evaluation of various imidazo[1,2-b]pyridazine derivatives, including 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid. The results indicated that these compounds could effectively inhibit AAK1 activity, leading to reduced cell viability in cancer cell lines. The study provided detailed IC50 values and structure-activity relationships that underscore the potential of this compound in cancer therapy.
Case Study 2: Antimycobacterial Activity
In another investigation focusing on antimycobacterial agents, researchers synthesized derivatives of pyrazine-2-carboxylic acid and tested their efficacy against Mycobacterium tuberculosis. Among these compounds, those containing the tert-butyl group displayed enhanced lipophilicity and increased biological activity, with some achieving over 70% inhibition of bacterial growth .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
Key Analogs :
Imidazo[1,2-b]pyridazine-6-carboxylic Acid Monohydrochloride (CAS 316352-05-3): Structural Difference: Lacks the tert-butyl group at the 2-position. Physicochemical Properties: The hydrochloride salt improves solubility compared to the free acid. Suppliers report purities of 95–99%, with packaging ranging from 1g to 25kg, indicating industrial scalability .
Pyrido[1,2-b]pyridazine Derivatives (e.g., EP 4 374 877 A2 Patent Compound) :
- Core Difference : Pyrido[1,2-b]pyridazine vs. imidazo[1,2-b]pyridazine.
- Substituents : Fluorophenyl and trifluoromethyl groups in the patent compound introduce electron-withdrawing effects, contrasting with the electron-donating tert-butyl group in the target compound.
- Functional Implications : Fluorinated substituents enhance metabolic resistance and lipophilicity (higher logP), whereas the tert-butyl group may improve target selectivity via steric effects .
Hypothesized Physicochemical Data (Table 1)
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |
|---|---|---|---|
| Target Compound | ~295.7 | ~2.1 | High (HCl salt) |
| Imidazo[1,2-b]pyridazine-6-carboxylic Acid Monohydrochloride | ~229.6 | ~0.8 | Moderate-High |
| Patent Compound (EP 4 374 877 A2) | ~450.4 | ~3.5 | Low (neutral form) |
Notes:
- The tert-butyl group increases molecular weight and lipophilicity (logP) compared to the unsubstituted analog.
- Hydrochloride salt formation in the target compound enhances solubility over neutral analogs like the patent compound .
Commercial and Industrial Relevance
- Suppliers and Purity: highlights commercial availability of the unsubstituted imidazo[1,2-b]pyridazine-6-carboxylic acid monohydrochloride from multiple ISO-certified suppliers. The target compound, however, may require custom synthesis due to its specialized substituent .
- Cost Factors : tert-Butyl-substituted precursors are typically more expensive than simpler alkyl or aryl groups, impacting large-scale production costs.
Biological Activity
2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activities, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure consisting of an imidazole and a pyridazine ring, with a carboxylic acid group at the 6-position of the pyridazine. Its molecular formula is with a molecular weight of approximately 255.7 g/mol . The presence of the tert-butyl group enhances its lipophilicity, which is crucial for biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology.
- Neurological Effects : The compound has been studied for its interaction with central and peripheral benzodiazepine receptors, which are involved in neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals insights into SAR:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| Imidazo[1,2-b]pyridazine-2-carboxylic acid | Lacks tert-butyl group | Potential anti-inflammatory agent |
| 6-Benzoyl-2-tert-butylimidazo[1,2-b]pyridazine | Contains a benzoyl group at the 6-position | Enhanced activity against certain cancer cells |
| Imidazo[1,5-b]pyridazine derivatives | Variations in ring structure | Broad spectrum of biological activities |
These variations illustrate how substituents can modulate biological activity and selectivity towards specific targets.
Case Studies and Research Findings
A number of studies have explored the biological effects of this compound:
- Anticancer Studies : In vitro testing on various cancer cell lines demonstrated that this compound exhibits cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes involved in metabolic pathways relevant to disease states. Kinetic studies revealed mixed-type inhibition with specific Ki values indicating binding affinity to target enzymes.
- Binding Studies : Interaction studies using radiolabeled ligands confirmed that this compound effectively binds to benzodiazepine receptors, leading to altered receptor activity that could be beneficial in treating anxiety and related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
